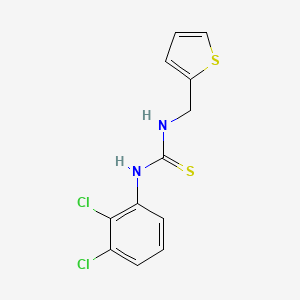
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chlorophenyl)acetamide, commonly known as Acetochlor, is an herbicide used to control grasses and broadleaf weeds in various crops. It was first introduced in the market in the 1990s and has since become a popular choice among farmers due to its effectiveness in controlling weeds.
作用機序
Acetochlor works by inhibiting the growth of weeds. It does this by interfering with the biosynthesis of fatty acids in the plant, which is essential for growth. Acetochlor is absorbed by the roots of the plant and translocated to the growing points, where it inhibits the growth of the plant.
Biochemical and Physiological Effects
Acetochlor has been shown to have minimal toxicological effects on humans and animals. However, it can be toxic to aquatic organisms and can leach into groundwater, which can be harmful to the environment. In addition, Acetochlor can cause skin irritation and eye damage if it comes into contact with the skin or eyes.
実験室実験の利点と制限
Acetochlor is a widely used herbicide, and its effectiveness in controlling weeds has been well established. It is relatively easy to synthesize and is readily available in the market. However, Acetochlor can be toxic to aquatic organisms and can leach into groundwater, which can limit its use in certain areas. In addition, Acetochlor can be expensive, which can be a limiting factor in some lab experiments.
将来の方向性
There are several future directions for research on Acetochlor. One area of research is the development of new formulations that reduce the environmental impact of Acetochlor. Another area of research is the investigation of the potential use of Acetochlor in the treatment of cancer and other diseases. Finally, research can be conducted to investigate the potential of Acetochlor in the development of new herbicides with improved efficacy and reduced toxicity.
Conclusion
Acetochlor is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds and is commonly used in the agriculture industry to control weeds in various crops. Acetochlor has minimal toxicological effects on humans and animals, but it can be harmful to the environment. Future research on Acetochlor can focus on the development of new formulations, investigation of its potential use in the treatment of cancer and other diseases, and the development of new herbicides with improved efficacy and reduced toxicity.
合成法
The synthesis of Acetochlor involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 4-chloro-3,5-dimethylphenol in the presence of a base. The reaction takes place in a solvent, usually toluene or xylene, and is carried out under reflux conditions. The yield of the reaction is typically around 70-80%.
科学的研究の応用
Acetochlor has been extensively studied for its herbicidal properties. It is commonly used in the agriculture industry to control weeds in various crops such as corn, soybeans, and cotton. Several studies have also investigated the environmental impact of Acetochlor and its potential to leach into groundwater. In addition, Acetochlor has been studied for its potential use in the treatment of cancer and other diseases.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-7-12(8-11(2)16(10)18)21-9-15(20)19-14-6-4-3-5-13(14)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLBYDLQTFZZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)
![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)
![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)

![methyl 3-[(2-ethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5715571.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5715579.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)
